2-(benzylthio)-N-((1-methylpiperidin-4-yl)methyl)acetamide
Description
Properties
IUPAC Name |
2-benzylsulfanyl-N-[(1-methylpiperidin-4-yl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2OS/c1-18-9-7-14(8-10-18)11-17-16(19)13-20-12-15-5-3-2-4-6-15/h2-6,14H,7-13H2,1H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSXURYNTMGDHCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)CNC(=O)CSCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzylthio)-N-((1-methylpiperidin-4-yl)methyl)acetamide typically involves the reaction of benzylthiol with an appropriate acetamide derivative. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors and continuous flow systems to ensure efficient and scalable production. The choice of solvents and reagents would be optimized for cost-effectiveness and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
2-(benzylthio)-N-((1-methylpiperidin-4-yl)methyl)acetamide can undergo various chemical reactions, including:
Oxidation: The benzylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the acetamide moiety can be reduced to form amines.
Substitution: The benzylthio group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as alkyl halides or amines can be used in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(benzylthio)-N-((1-methylpiperidin-4-yl)methyl)acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its structural similarity to known bioactive compounds.
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-(benzylthio)-N-((1-methylpiperidin-4-yl)methyl)acetamide involves its interaction with specific molecular targets. The benzylthio group can interact with thiol groups in proteins, potentially inhibiting their function. The piperidine moiety may interact with receptors or enzymes, modulating their activity. The exact pathways and targets would depend on the specific application and context of use .
Comparison with Similar Compounds
Thiadiazole-Based Acetamide Derivatives
Compounds in feature 1,3,4-thiadiazole rings substituted with acetamide groups and varying thioether side chains. Key comparisons include:
| Compound ID | Substituents (Thioether + Phenoxy) | Melting Point (°C) | Yield (%) |
|---|---|---|---|
| 5h | Benzylthio + 2-isopropyl-5-methyl | 133–135 | 88 |
| 5m | Benzylthio + 2-methoxy | 135–136 | 85 |
| 5j | 4-Chlorobenzylthio + 2-isopropyl-5-methyl | 138–140 | 82 |
Key Observations :
- Structural Differences : Unlike the target compound, these analogs incorporate a thiadiazole core, which enhances π-π stacking interactions but may reduce solubility compared to the piperidine-containing target.
Piperidine-Containing Acetamides
and highlight piperidine-linked acetamides with distinct substituents:
Key Observations :
- Piperidine Modifications : The target compound’s 1-methylpiperidin-4-ylmethyl group likely improves blood-brain barrier penetration compared to the benzyl-piperidinyl group in 690999-05-4 .
- Bioactivity : Sulfonyl-piperidine derivatives () show direct antibacterial effects, suggesting the target compound’s benzylthio group may similarly enhance target binding via hydrophobic interactions .
Heterocyclic and Aromatic Acetamide Derivatives
and include acetamides fused with indolinone, quinoline, or azo groups:
Key Observations :
- Electronic Effects : The target compound’s benzylthio group provides moderate electron-withdrawing effects, contrasting with the electron-deficient azo groups in , which may limit metabolic stability.
Biological Activity
The compound 2-(benzylthio)-N-((1-methylpiperidin-4-yl)methyl)acetamide is an organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Molecular Characteristics
- Molecular Formula : C19H24N4OS
- Molecular Weight : 356.49 g/mol
- CAS Number : 1396713-12-4
The compound features a benzylthio group , a methylpiperidine moiety , and an acetamide functional group , which contribute to its unique biological interactions.
Synthesis
The synthesis typically involves the reaction of benzylthiol with an acetamide derivative, often facilitated by bases such as sodium hydride or potassium carbonate in aprotic solvents like DMF or DMSO at elevated temperatures. This method ensures high purity and yield, which are critical for subsequent biological evaluations.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The benzylthio group can interact with thiol groups in proteins, potentially inhibiting their function.
- Receptor Modulation : The piperidine moiety may engage with various receptors or enzymes, modulating their activity and influencing cellular pathways.
Case Studies and Research Findings
- Anticancer Activity : Research has indicated that compounds with structural similarities to this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, derivatives have shown IC50 values lower than traditional chemotherapeutics like irinotecan .
- Antimicrobial Properties : Studies have demonstrated that related compounds possess notable antimicrobial activity against Gram-positive bacteria. This suggests that this compound may also exhibit similar properties, warranting further investigation .
- Inflammatory Response Modulation : Preliminary data suggest that the compound may influence inflammatory pathways by reducing pro-inflammatory markers in vitro, indicating potential therapeutic applications in inflammatory diseases.
Comparative Analysis
| Compound Name | Structure Features | Notable Activity | IC50 Values |
|---|---|---|---|
| This compound | Benzylthio + Piperidine | Anticancer, Antimicrobial | TBD |
| N-(benzylthio)-N-methylacetamide | Lacks Piperidine | Limited Activity | Higher than target compound |
| N-(benzylthio)-N-ethylacetamide | Ethyl instead of Piperidine | Similar Reactivity | TBD |
This table illustrates the unique position of this compound among similar compounds, highlighting its enhanced biological activities due to the piperidine moiety.
Q & A
Q. Key Considerations :
- Monitor reaction progress via TLC or HPLC.
- Optimize stoichiometry to avoid over-alkylation or side reactions with the piperidine nitrogen .
How can researchers characterize the structural and physicochemical properties of this compound?
Basic Question : Addressing analytical validation.
Methodological Answer :
Use a multi-technique approach:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
